REACTION_CXSMILES
|
[SiH3][O:2][C:3](=[O:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][O:9][Si:10]([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11].C([O-])([O-])=O.[K+].[K+].OS([O-])(=O)=O.[K+]>CO.O.[Na+].[Cl-]>[Si:10]([O:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:17])=[O:2])([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11] |f:1.2.3,4.5,8.9|
|
Name
|
bissilylated compound
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-[(tert-butyldimethyl-silyl)oxy]-hexanoic acid silyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH3]OC(CCCCCO[Si](C)(C)C(C)(C)C)=O
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ThF
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
[Na+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, the volume of reaction solution
|
Type
|
EXTRACTION
|
Details
|
It is extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried on MgSO4
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in a rotary evaporator
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.17 mmol | |
AMOUNT: MASS | 2.01 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |